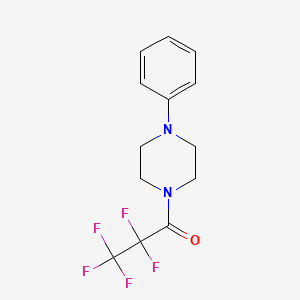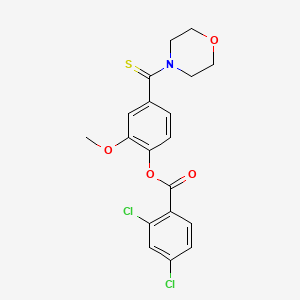
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, also known as PFP-PPZ, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine is still being studied, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a protein that is overexpressed in many types of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine are still being studied, but it has been shown to have a low toxicity profile in both in vitro and in vivo studies. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to have little to no effect on normal cells, while inducing apoptosis in cancer cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its high selectivity for copper ions. This makes it a potentially useful tool for detecting copper ions in biological samples. Another advantage is its low toxicity profile, which makes it a potentially promising candidate for the development of new anticancer drugs.
One of the limitations of using 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its relatively high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. One area of research is the development of new anticancer drugs based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Another area of research is the development of new fluorescent probes for the detection of metal ions based on the structure of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 1,1,1,3,3-pentafluoropropan-2-one in the presence of a base. The resulting compound, 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine, is a white crystalline solid with a melting point of 94-96°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine has been shown to selectively bind to copper ions, which can be detected using fluorescence spectroscopy. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially useful tool for detecting copper ions in biological samples.
Another area of research is the use of 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine as a potential anticancer agent. Studies have shown that 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine can induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. This makes 1-(2,2,3,3,3-pentafluoropropanoyl)-4-phenylpiperazine a potentially promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O/c14-12(15,13(16,17)18)11(21)20-8-6-19(7-9-20)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVOGZFLRDDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348192 |
Source


|
| Record name | 1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)perfluoropropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)



![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)



![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)